molecular formula C16H20N2O5S2 B602844 4,4'-Oxybis[N-ethyl-benzenesulfonamide] CAS No. 116937-39-4

4,4'-Oxybis[N-ethyl-benzenesulfonamide]

Cat. No.: B602844
CAS No.: 116937-39-4
M. Wt: 384.5g/mol
InChI Key: JGZNLANOMSPUKV-UHFFFAOYSA-N
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Description

4,4’-Oxybis[N-ethyl-benzenesulfonamide] is an organic compound with the molecular formula C16H20N2O5S2. It is a sulfonamide derivative, characterized by the presence of two N-ethyl-benzenesulfonamide groups connected by an oxygen atom. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] typically involves the reaction of N-ethyl-benzenesulfonamide with a suitable oxidizing agent. One common method includes the use of 4,4’-oxybisbenzoic acid as a starting material, which undergoes a series of reactions to form the desired sulfonamide derivative .

Industrial Production Methods

Industrial production of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, purification through crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[N-ethyl-benzenesulfonamide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,4’-Oxybis[N-ethyl-benzenesulfonamide] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4,4’-Oxybis[N-ethyl-benzenesulfonamide] involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Oxybis[N-ethyl-benzenesulfonamide] is unique due to its specific structural features, such as the presence of N-ethyl groups and the oxygen linkage between the sulfonamide groups.

Properties

IUPAC Name

N-ethyl-4-[4-(ethylsulfamoyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-3-17-24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18-4-2/h5-12,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNLANOMSPUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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